molecular formula C22H23N3OS B2494112 (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705509-59-6

(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2494112
CAS No.: 1705509-59-6
M. Wt: 377.51
InChI Key: ZRIWQWVZDGHRQZ-UHFFFAOYSA-N
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Description

The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a pyrazole ring, a phenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction under acidic or basic conditions.

    Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated benzene compound in the presence of a base to form the (1H-pyrazol-1-yl)phenyl intermediate.

    Synthesis of the Thiazepane Ring: The thiazepane ring is synthesized separately, often starting from a thiol and an amine, which undergo cyclization.

    Coupling Reaction: Finally, the (1H-pyrazol-1-yl)phenyl intermediate is coupled with the thiazepane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or block biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-1-yl)phenyl)(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(7-(phenyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both a pyrazole and a thiazepane ring in the same molecule provides a versatile scaffold for further functionalization and optimization in drug design.

This compound , its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-17-6-2-3-9-20(17)21-10-13-24(14-15-27-21)22(26)18-7-4-8-19(16-18)25-12-5-11-23-25/h2-9,11-12,16,21H,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIWQWVZDGHRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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